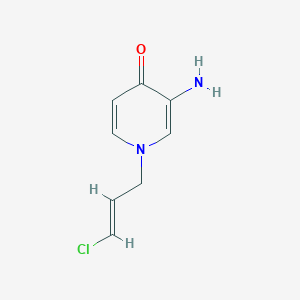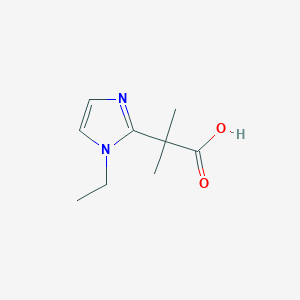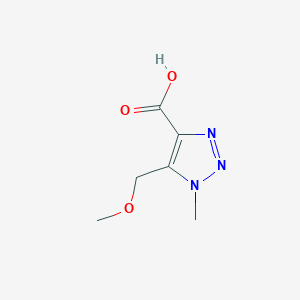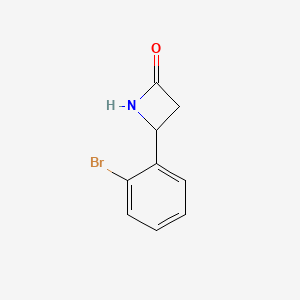![molecular formula C13H19NS B13298950 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13298950.png)
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine is a chemical compound with the molecular formula C13H19NS and a molecular weight of 221.36 g/mol . It is also known by other names such as 4-(P-tolylthio)cyclohexan-1-amine and Cyclohexanamine, 4-[(4-methylphenyl)thio]- . This compound features a cyclohexane ring substituted with an amine group and a sulfanyl group attached to a 4-methylphenyl ring.
Preparation Methods
The synthesis of 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine typically involves the reaction of 4-methylthiophenol with cyclohexanone followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to convert the amine group to a secondary or tertiary amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine can be compared with similar compounds such as:
4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine: This compound has a sulfonyl group instead of a sulfanyl group, which can lead to different chemical reactivity and biological activity.
Cyclohexanamine derivatives: Other derivatives of cyclohexanamine with different substituents on the cyclohexane ring or the phenyl ring can have varying properties and applications.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19NS/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-3,6-7,11,13H,4-5,8-9,14H2,1H3 |
InChI Key |
LLXWUKWZOTXQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13298872.png)

amine](/img/structure/B13298887.png)
![{2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol](/img/structure/B13298888.png)




![(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13298922.png)
![2-[(Furan-2-ylmethyl)amino]propan-1-ol](/img/structure/B13298925.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B13298929.png)


